5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Description
Chemical Structure and Properties
5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS: 84725-13-3) is a pyridine derivative with a bromine atom at position 5, a methyl group at position 6, and a nitrile group at position 2. Its molecular formula is C₇H₅BrN₂O, and it is characterized by a planar dihydropyridine ring system. The compound is commercially available as a high-purity reagent (≥95%) and is stored under dry, room-temperature conditions .
Bromination at position 5 likely occurs post-cyclization or via directed ortho-metallation strategies.
Properties
IUPAC Name |
5-bromo-6-methyl-2-oxo-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c1-4-6(8)2-5(3-9)7(11)10-4/h2H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDIDMLVJLNNNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20512413 | |
| Record name | 5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20512413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84725-13-3 | |
| Record name | 5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20512413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves the reaction of 5-bromo-2-methylpyridine-3-carbonitrile with appropriate reagents under controlled conditions. One common method involves the use of phosphoryl trichloride and phosphorous pentachloride as reagents, with the reaction mixture being heated to 110°C overnight .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and the process is carried out in specialized reactors to maintain the required temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group under reducing conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in anhydrous conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Reduction: Formation of 5-bromo-6-methyl-2-hydroxy-1,2-dihydropyridine-3-carbonitrile.
Oxidation: Formation of 5-bromo-6-carboxy-2-oxo-1,2-dihydropyridine-3-carbonitrile.
Scientific Research Applications
5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of dihydropyridine-3-carbonitriles are highly substituent-dependent. Below is a comparative analysis with structurally related derivatives:
Key Insights
Anticancer Activity: Electron-withdrawing groups (e.g., Br, F) at positions 5–6 enhance cytotoxicity. For example, 4-(2-ethoxyphenyl)-6-(4-fluorophenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile shows IC₅₀ = 0.70 μM against HT-29 colon cancer .
Antioxidant Activity :
- Hydroxy and methoxy groups (electron-donating) at position 6 significantly boost radical scavenging. For instance, bromophenyl derivatives with 4-hydroxy-3-methoxyphenyl substituents achieve ~79% DPPH scavenging .
- The target compound’s bromine (electron-withdrawing) and methyl groups likely reduce its antioxidant efficacy compared to these analogs.
Antimicrobial Activity: Azo-dye derivatives (e.g., diazenyl-substituted compounds) exhibit broad-spectrum antimicrobial effects. For example, 5-((4-chlorophenyl)diazenyl)-4-methyl-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile shows 90% yield and activity against E. coli .
Melting Points: Brominated derivatives generally exhibit higher melting points (e.g., 238–256°C for azo-dye compounds ) due to increased molecular symmetry and halogen-mediated crystal packing.
Biological Activity
5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS Number: 84725-13-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C7H5BrN2O, with a molecular weight of 199.03 g/mol. Its structure features a bromine atom at position 5 and a carbonitrile group at position 3, contributing to its reactivity and biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C7H5BrN2O |
| Molecular Weight | 199.03 g/mol |
| CAS Number | 84725-13-3 |
| IUPAC Name | 5-bromo-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile |
| Physical Form | Solid |
| Purity | ≥95% |
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results.
- Bacterial Activity : The compound has shown effectiveness against several Gram-positive and Gram-negative bacteria. For instance, it displayed Minimum Inhibitory Concentration (MIC) values ranging from 32 to 128 µg/mL against Staphylococcus aureus and Escherichia coli.
- Antifungal Activity : In antifungal assays, the compound exhibited MIC values between 64 and 256 µg/mL against Candida albicans and Aspergillus niger. These results suggest that the compound could serve as a lead for developing new antifungal agents.
Cytotoxicity Studies
Cytotoxicity assessments using various cancer cell lines (e.g., MCF7 breast cancer cells) revealed that the compound has selective toxicity. At concentrations below 50 µM, it inhibited cell proliferation effectively while maintaining high viability in non-cancerous cells.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound is believed to inhibit key enzymes involved in bacterial cell wall synthesis and fungal sterol biosynthesis.
- DNA Interaction : Preliminary studies suggest that it may interact with DNA or RNA, disrupting nucleic acid synthesis in microbial cells.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of dihydropyridine compounds, including 5-Bromo-6-methyl derivatives. Results indicated that modifications at specific positions enhanced antimicrobial activity compared to the parent compound .
- Cytotoxicity Evaluation : Research conducted on the cytotoxic effects of this compound against different cancer cell lines showed that it could induce apoptosis selectively in malignant cells while sparing normal tissues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
